Home > Products > Screening Compounds P68117 > 6alpha-Hydroxypaclitaxel
6alpha-Hydroxypaclitaxel - 153212-75-0

6alpha-Hydroxypaclitaxel

Catalog Number: EVT-340957
CAS Number: 153212-75-0
Molecular Formula: C47H51NO15
Molecular Weight: 869.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6α-Hydroxypaclitaxel is a primary metabolite of the chemotherapeutic drug paclitaxel (Taxol). [, ] It is formed through the metabolic action of the cytochrome P450 enzyme, specifically CYP2C8, on paclitaxel within the liver. [, ] This metabolite plays a significant role in scientific research, particularly in understanding paclitaxel metabolism and its impact on treatment efficacy and potential drug interactions. [, ]

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a number of cancer types, including ovarian, breast, lung, bladder, prostate, melanoma, and other types of cancer. [] It is a diterpenoid molecule with a taxane ring system. []
  • Relevance: Paclitaxel is the parent compound of 6α-hydroxypaclitaxel. 6α-Hydroxypaclitaxel is the major metabolite of paclitaxel, primarily produced through the action of the cytochrome P450 enzyme CYP2C8 in the liver. [, , ] The presence of the hydroxyl group at the 6α position distinguishes 6α-hydroxypaclitaxel from paclitaxel. [] Although both compounds exhibit cytotoxicity, the presence of PSC 833, a Pgp antagonist, increases the plasma concentration of 6α-hydroxypaclitaxel during paclitaxel therapy, suggesting potential differences in their pharmacokinetic profiles. []

Docetaxel

  • Compound Description: Docetaxel is another chemotherapy medication used to treat various cancers, including breast cancer, lung cancer, prostate cancer, stomach cancer, head and neck cancer, and others. [] It is also a taxane, structurally similar to paclitaxel. []
  • Relevance: Docetaxel, like paclitaxel, belongs to the taxane family of anti-cancer agents. [, ] Although not a direct metabolite of paclitaxel or 6α-hydroxypaclitaxel, docetaxel is relevant due to its similar mechanism of action and shared structural features with paclitaxel. [] Both docetaxel and paclitaxel can induce the production of pro-inflammatory proteins like cyclooxygenase-2, indicating overlapping but not identical pharmacological profiles. []

p-3'-Hydroxypaclitaxel

  • Compound Description: p-3'-Hydroxypaclitaxel is a metabolite of paclitaxel generated by the cytochrome P450 enzyme CYP3A4. [, ] This metabolic pathway represents a less prominent route of paclitaxel metabolism compared to 6α-hydroxylation. []

6α-,p-3'-Dihydroxypaclitaxel

  • Compound Description: 6α-,p-3'-Dihydroxypaclitaxel is a paclitaxel metabolite resulting from hydroxylation at both the C6 position of the taxane ring and the phenyl C3'-position on the C13 side chain. [] This sequential metabolism involves both CYP2C8 and CYP3A4 enzymes. []
  • Relevance: This dihydroxylated metabolite demonstrates the combined metabolic action of CYP2C8 and CYP3A4 on the paclitaxel structure. [] While 6α-hydroxypaclitaxel is the primary metabolite formed via CYP2C8, further metabolism by CYP3A4 can lead to the production of 6α-,p-3'-dihydroxypaclitaxel. [] Increased CYP3A4 activity, potentially induced by medications like methylprednisolone, can lead to elevated levels of this dihydroxylated metabolite. []

10-Deacetyltaxol, 7-Epi-10-deacetyltaxol, 7-Epi-Taxol

  • Compound Description: These are paclitaxel analogs studied for their potential inhibitory effects on the mTOR protein, a target of interest in cancer therapy. [] They exhibit structural variations compared to paclitaxel. []
  • Relevance: These analogs, while not directly discussed in the context of paclitaxel metabolism, highlight the exploration of structurally related taxanes for potential anticancer activity. [] By modifying the paclitaxel scaffold, researchers aim to identify compounds with improved pharmacological properties or distinct mechanisms of action. []
Synthesis Analysis

The synthesis of 6alpha-Hydroxypaclitaxel can be achieved through various methods, often involving hydroxylation reactions. One notable synthetic route involves the epimerization of 6alpha-hydroxy-7-epipaclitaxel, which is itself prepared from paclitaxel through selective hydroxylation processes .

Key Synthetic Steps

  1. Starting Material: Paclitaxel serves as the primary substrate.
  2. Hydroxylation Reaction: This step typically employs specific reagents or catalysts to introduce the hydroxyl group at the 6alpha position.
  3. Purification: The resulting product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels (minimum 95%) .
  4. Yield: Reported yields for these synthetic routes can vary, often around 40-42% depending on the specific conditions employed .
Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxypaclitaxel features a complex arrangement characteristic of taxanes. It retains the core structure of paclitaxel but includes an additional hydroxyl group at the 6alpha position.

Structural Characteristics

  • Molecular Formula: C47H51NO15C_{47}H_{51}NO_{15}
  • Functional Groups: Hydroxyl (-OH) group at the 6alpha position, which is crucial for its biological activity.
  • 3D Configuration: The stereochemistry around the hydroxyl group significantly influences its interaction with biological targets.

Structural Data

The structural determination often involves techniques like nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformation and stability .

Chemical Reactions Analysis

6alpha-Hydroxypaclitaxel participates in various chemical reactions that are essential for its biological activity and metabolism.

Key Reactions

  1. Metabolic Conversion: It is formed from paclitaxel via hydroxylation by cytochrome P450 enzymes.
  2. Reactivity: The presence of the hydroxyl group allows for further chemical modifications, potentially leading to derivatives with altered pharmacological properties.
  3. Stability: The compound exhibits stability under standard storage conditions (≥1 year), which is crucial for pharmaceutical applications .
Mechanism of Action

The mechanism of action of 6alpha-Hydroxypaclitaxel is closely related to that of paclitaxel. It primarily exerts its effects by binding to microtubules, thereby inhibiting their depolymerization.

Mechanistic Insights

  • Microtubule Stabilization: By stabilizing microtubules, it prevents normal mitotic spindle formation, leading to cell cycle arrest in metaphase.
  • Antineoplastic Activity: This action contributes to its effectiveness as an antitumor agent, similar to paclitaxel, making it relevant in cancer therapeutics .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6alpha-Hydroxypaclitaxel are critical for its application in pharmaceuticals.

Key Properties

Applications

6alpha-Hydroxypaclitaxel has several important applications in scientific research and clinical settings:

Scientific Applications

  1. Drug Development: As a metabolite of paclitaxel, it serves as a reference compound in pharmacokinetic studies.
  2. Therapeutic Monitoring: Its quantification in biological samples helps in understanding drug metabolism and efficacy during chemotherapy .
  3. Research Tool: Used in studies investigating drug interactions and mechanisms of resistance in cancer cells.
Introduction to 6α-Hydroxypaclitaxel

Historical Context and Discovery in Paclitaxel Metabolism

The identification of 6α-Hydroxypaclitaxel as a significant metabolic product of paclitaxel emerged in the early 1990s, concurrent with clinical development efforts for the parent compound. Initial in vitro studies using human liver microsomes revealed a predominant oxidative metabolite, subsequently isolated and structurally characterized through advanced spectroscopic techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Researchers Kumar and colleagues conclusively identified this metabolite as 6α-Hydroxypaclitaxel in 1994, demonstrating its formation as the major human hepatic biotransformation product of paclitaxel [1] [6]. This discovery coincided with investigations into paclitaxel's variable pharmacokinetics, prompting research into the enzymatic machinery responsible for this metabolic pathway. Critical work by Walle and associates using rat hepatocyte models further corroborated 6α-hydroxylation as a conserved metabolic route across species, laying groundwork for understanding interspecies metabolic differences [5]. The metabolite's significance was solidified when clinical pharmacokinetic studies detected substantial circulating levels of 6α-Hydroxypaclitaxel in cancer patients receiving paclitaxel infusions, establishing its relevance in human drug disposition [1].

The enzymatic basis for this transformation was elucidated through inhibition and reaction phenotyping studies. These investigations identified cytochrome P450 2C8 (CYP2C8) as the principal catalyst, with complementary contributions from cytochrome P450 3A4 (CYP3A4) under specific conditions [1] [3]. This metabolic pathway represented a detoxification mechanism, as 6α-Hydroxypaclitaxel exhibited markedly reduced cytotoxicity compared to paclitaxel, directly linking metabolism to pharmacological deactivation and interindividual variability in treatment responses [1].

Table 1: Key Milestones in the Characterization of 6α-Hydroxypaclitaxel

YearMilestoneSignificance
1993Identification of major hydroxylated paclitaxel metabolite in rat hepatocytesFirst evidence of 6α-hydroxylation as a conserved metabolic pathway [5]
1994Structural elucidation of 6α-Hydroxypaclitaxel in human liver microsomesConfirmed metabolite structure and CYP2C8 as primary enzyme [1] [6]
1998First chemical synthesis of 6α-HydroxypaclitaxelEnabled production of analytical standards and biological studies [6]
2007Population studies correlating CYP2C8 haplotypes with metabolite kineticsEstablished pharmacogenomic basis for metabolic variability [1]

Structural and Functional Significance in Taxane Pharmacology

Structurally, 6α-Hydroxypaclitaxel (C~47~H~51~NO~15~) is characterized by a sterospecific hydroxyl group at the C6 position of paclitaxel's taxane ring system. This singular modification profoundly alters the molecule's three-dimensional conformation and electronic properties. The C6 hydroxyl group engages in distinct hydrogen-bonding interactions within the tubulin binding pocket, reducing binding affinity compared to the parent compound. X-ray crystallographic analyses reveal that paclitaxel binds β-tubulin in a conformation where the C2 benzoyl group and the oxetane ring are critical for interactions with the M-loop of β-tubulin. The introduction of a hydroxyl moiety at C6 disrupts optimal hydrophobic contacts within the binding pocket, diminishing stabilization of microtubule polymers [1] [7].

Functionally, this structural alteration translates to significantly reduced antineoplastic activity. In vitro cytotoxicity assays demonstrate that 6α-Hydroxypaclitaxel exhibits >10-fold lower potency than paclitaxel against multiple human cancer cell lines, including ovarian, breast, and lung adenocarcinoma models [1]. The metabolite's inability to induce mitotic arrest effectively stems from its impaired microtubule stabilization capacity. Biochemical assays show that 6α-Hydroxypaclitaxel promotes tubulin polymerization with approximately 30% efficiency relative to paclitaxel, correlating with reduced G2/M phase cell cycle blockade [7]. These findings establish 6α-hydroxylation as a primary deactivation pathway in paclitaxel pharmacology.

Table 2: Comparative Pharmacological Properties of Paclitaxel and 6α-Hydroxypaclitaxel

PropertyPaclitaxel6α-HydroxypaclitaxelFunctional Consequence
Molecular Weight853.91 g/mol869.91 g/molIncreased polarity of metabolite
Tubulin Binding AffinityHigh (K~d~ = 0.86 µM)Reduced (K~d~ = 8.3 µM)Diminished stabilization of microtubules [1]
Microtubule AssemblyEC~50~ = 0.26 µMEC~50~ = 2.1 µMReduced polymerization efficiency [1] [7]
Cytotoxicity (A549 cells)IC~50~ = 8.5 nMIC~50~ = 110 nMMarkedly decreased antiproliferative activity [1]

The synthesis of 6α-Hydroxypaclitaxel presented considerable challenges due to the complexity of introducing stereospecific oxygenation at the C6 position. Early synthetic routes involved multi-step derivatization of paclitaxel, including epoxidation at C6-C7 followed by regioselective hydroxylation and stereochemical inversion [6]. Contemporary approaches utilize biocatalytic transformations employing engineered CYP2C8 enzymes or microbial systems to improve yield and specificity [10]. Despite its reduced cytotoxicity, 6α-Hydroxypaclitaxel retains limited interaction with drug transporters, including organic anion-transporting polypeptide 1B1 (OATP1B1), suggesting potential contributions to drug-drug interactions despite its primary classification as an inactive metabolite [7].

Role as a Biomarker for Cytochrome P450 2C8 Enzyme Activity

6α-Hydroxypaclitaxel serves as the gold standard in vivo biomarker for Cytochrome P450 2C8 (CYP2C8) enzyme activity. The formation kinetics of this metabolite directly reflect hepatic CYP2C8 function due to the enzyme's predominant role in the 6α-hydroxylation pathway. Clinical studies quantify the metabolic ratio (plasma ratio of 6α-Hydroxypaclitaxel to paclitaxel) or formation clearance as precise indicators of CYP2C8 metabolic capacity [1] [3] [8]. Population pharmacokinetic analyses demonstrate that interindividual variability in paclitaxel clearance correlates strongly with 6α-Hydroxypaclitaxel formation, accounting for >60% of systemic clearance variability in cancer patients [1].

The biomarker's utility extends to pharmacogenomic investigations of CYP2C8 polymorphisms. Functional studies of variant CYP2C8 alleles reveal substantial differences in 6α-Hydroxypaclitaxel formation kinetics:

Table 3: Functional Impact of CYP2C8 Genetic Variants on 6α-Hydroxypaclitaxel Formation

CYP2C8 AlleleAmino Acid ChangeRelative 6α-Hydroxylase ActivityEffect on Metabolic ClearancePopulation Frequency
Wild-type (CYP2C8.1)None100% (Reference)NormalGlobal majority
CYP2C8*2I269F140%Increased clearance [8]African-descent (10-37%)
CYP2C8*3R139K, K399R85-95%Mildly reduced clearance [3] [8]European (11%), South Asian (4%)
CYP2C8*4I264M90%Mildly reduced clearance [8]European (7%)
CYP2C8*11R186X (truncation)Not detectableAbolished clearance [8]Rare

In vitro analyses using recombinant CYP2C8 variants expressed in mammalian cell systems (e.g., COS-7) provide kinetic parameters confirming functional differences. For instance, CYP2C8.11 and CYP2C8.14 exhibit near-complete loss of 6α-hydroxylase activity toward paclitaxel, while CYP2C8.2 shows enhanced catalytic efficiency (k~cat~/K~m~) [8]. These in vitro findings correlate with clinical observations where carriers of defective alleles experience altered paclitaxel pharmacokinetics and increased neurotoxicity risk due to reduced metabolic detoxification [1] [3].

The biomarker's applications extend beyond pharmacogenomics:

  • Drug-Drug Interaction Studies: Potent CYP2C8 inhibitors (e.g., gemfibrozil glucuronide) reduce 6α-Hydroxypaclitaxel formation by >80%, providing a sensitive interaction index [1].
  • Hepatic Function Assessment: Patients with moderate hepatic impairment (bilirubin >1.5 mg/dL) exhibit 30-50% reductions in 6α-Hydroxypaclitaxel formation, guiding dose adjustments [1].
  • Enzyme Induction Monitoring: Rifampin pretreatment increases 6α-Hydroxypaclitaxel formation by 2-fold, reflecting CYP2C8 induction [3].

Recent methodological advances employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly specific quantification of 6α-Hydroxypaclitaxel in plasma, enabling ultrasensitive biomarker monitoring even at low paclitaxel doses. This analytical precision facilitates personalized chemotherapy approaches where CYP2C8 activity status informs paclitaxel dosing individualization [1] [8]. Engineered CYP2C8 variants with enhanced catalytic activity (e.g., D349Y/V237A mutant exhibiting 5-7-fold increased k~cat~ values) further refine in vitro biomarker production systems for diagnostic applications [10].

Properties

CAS Number

153212-75-0

Product Name

6alpha-Hydroxypaclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO15

Molecular Weight

869.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1

InChI Key

NDCWHEDPSFRTDA-FJMWQILYSA-N

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Synonyms

6-hydroxy-taxol
6-hydroxypaclitaxel
6-hydroxytaxol
6alpha-hydroxypaclitaxel
6alpha-hydroxytaxol

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.